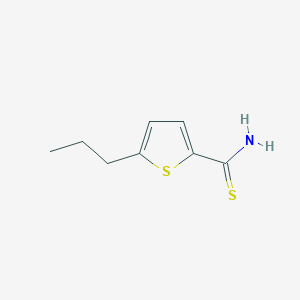
(1-(3-Chlorophenyl)cyclobutyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Chlorophenyl)cyclobutyl)methanol: is an organic compound with the molecular formula C11H13ClO and a molecular weight of 196.67 g/mol . This compound features a cyclobutyl ring substituted with a 3-chlorophenyl group and a methanol group, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)cyclobutyl)methanol typically involves the reaction of cyclobutylmethanol with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(3-Chlorophenyl)cyclobutyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclobutylmethane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutylmethane derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(3-Chlorophenyl)cyclobutyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .
Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Wirkmechanismus
The mechanism of action of (1-(3-Chlorophenyl)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
(1-Phenylcyclobutyl)methanol: Lacks the chlorine substituent, resulting in different chemical and biological properties.
(1-(4-Chlorophenyl)cyclobutyl)methanol: Similar structure but with the chlorine atom in the para position, leading to different reactivity and applications.
(1-(3-Bromophenyl)cyclobutyl)methanol:
Uniqueness: (1-(3-Chlorophenyl)cyclobutyl)methanol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable in specific chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H13ClO |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
[1-(3-chlorophenyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H13ClO/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7,13H,2,5-6,8H2 |
InChI-Schlüssel |
HQRZEXCOWLLBCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CO)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



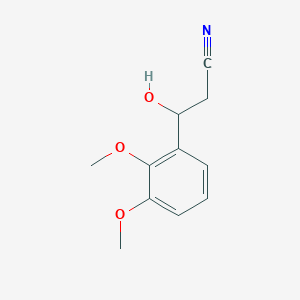
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
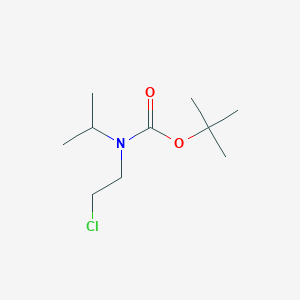

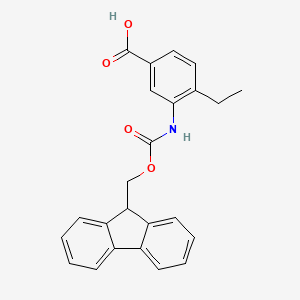


![1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B13581852.png)
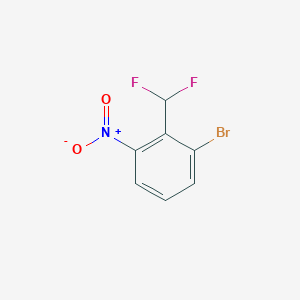
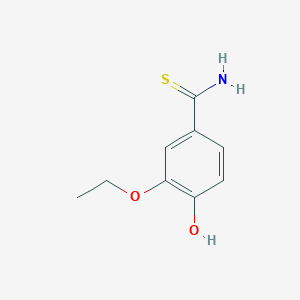
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B13581868.png)
